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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound belonging to the
quinolinone family. Quinoline derivatives are of significant interest in medicinal chemistry due to
their wide range of biological activities. The precise characterization of these molecules is
fundamental for drug discovery and development, ensuring purity, confirming structure, and
understanding physicochemical properties. This technical guide provides a summary of the
available and predicted spectroscopic data for 6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-
23-4), along with generalized experimental protocols for acquiring such data.

It is important to note that while mass spectrometry data is available, a complete,
experimentally verified set of tH NMR, 3C NMR, and IR spectra for 6-Methoxy-4-
methylquinolin-2-ol is not readily found in peer-reviewed literature. The NMR and IR data
presented herein are therefore predicted based on the analysis of structurally similar
compounds and established principles of spectroscopy.

Molecular Structure

IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[1] Molecular Formula: C11H11NO2[1][2]
Molecular Weight: 189.21 g/mol [1][2]
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The structure consists of a quinolin-2-ol core with a methoxy group at the C6 position and a
methyl group at the C4 position. It exists in tautomeric equilibrium with its keto form, 6-
methoxy-4-methylquinolin-2(1H)-one, which is generally the more stable form.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 6-Methoxy-
4-methylquinolin-2-ol.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and
exact mass of a compound. The data below is based on the NIST Mass Spectrometry Data
Center records for this compound.[1]

Parameter Value Reference
Molecular lon (M%) m/z 189 [1]
Key Fragments m/z 174, 146 [1]

Loss of methyl radical (-CHs)
from the methoxy group or the
molecular ion to give m/z 174.

Predicted Fragmentation Subsequent loss of carbon
monoxide (-CO) from the
quinolinone ring could lead to
the fragment at m/z 146.

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The predicted chemical shifts (d) are reported in parts per million (ppm) relative
to a standard reference.
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Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)
H5 ~7.5-7.7 d ~8.5-9.0
H7 ~72-74 dd J=85,25
H8 ~7.1-7.2 d ~2.5
H3 ~6.2-6.4 S
OCHs ~3.8-3.9 S
CHs ~24-26 S
NH ~11.0-12.0 brs

Predicted **C Nuclear Magnetic Resonance (NMR)

Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C2 (C=0) ~162 - 165
C4 ~148 - 150
C6 ~155 - 158
C8a ~138 - 140
C5 ~122 -124
Cc7 ~120 - 122
Cda ~118 - 120
C8 ~105 - 107
C3 ~115-117
OCHs ~55 - 56
CHs ~18 - 20

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.
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Wavenumber (cm~—?) Vibration Type Functional Group
~3100 - 2900 N-H Stretch Amide (lactam)
~3050 - 3000 C-H Stretch (sp?) Aromatic Ring
~2950 - 2850 C-H Stretch (sp3) Methyl/Methoxy
~1650 - 1670 C=0 Stretch Amide (lactam)
~1600, ~1480 C=C Stretch Aromatic Ring
~1250 - 1200 C-O Stretch (asymmetric) Aryl-alkyl ether
~1050 - 1000 C-O Stretch (symmetric) Aryl-alkyl ether
~850 - 800 C-H Bending (out-of-plane) Substituted Aromatic

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinolinone

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a standard 5 mm NMR tube.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

1H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and 16-32 scans.

13C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation

delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an

adequate signal-to-noise ratio. Proton decoupling is typically used.

Data Processing: The raw data (Free Induction Decay) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.
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Chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray
lonization - ESI).

Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid
chromatography system. Acquire the mass spectrum in positive ion mode to observe the
protonated molecule [M+H]* or the molecular ion M+e,

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the
calculated mass for the molecular formula C11H1:NOz2 to confirm the elemental composition.
Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most common. A small amount of the solid sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of
dry KBr and pressing the mixture into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically over a range of 4000 to 400 cm~1. A background
spectrum of the empty accessory (or pure KBr pellet) is recorded first and automatically
subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and bond vibrations within the molecule.

Workflow and Data Visualization
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The logical flow of spectroscopic analysis for structural elucidation is crucial. It typically begins
with techniques that confirm purity and elemental composition, followed by methods that reveal
the detailed molecular structure.

Compound Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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